Ethyl 2-chloro-2-[(e)-2-(2-nitrophenyl)hydrazono]acetate
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Overview
Description
Ethyl 2-chloro-2-[(e)-2-(2-nitrophenyl)hydrazono]acetate is a compound that has been studied in various contexts due to its potential applications in organic synthesis and material science. While the specific compound is not directly mentioned in the provided papers, related compounds and their reactions have been explored, which can give insights into the behavior and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves the use of reagents that can facilitate the formation of hydroxamic acids and ureas from carboxylic acids. For instance, Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) mediated Lossen rearrangement is a method that allows the conversion of carboxylic acids to ureas in a single pot, which suggests that similar strategies could be employed for the synthesis of Ethyl 2-chloro-2-[(e)-2-(2-nitrophenyl)hydrazono]acetate .
Molecular Structure Analysis
X-ray powder diffraction data has been used to determine the unit-cell parameters and space group for a structurally similar compound, Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate. This technique could be applied to Ethyl 2-chloro-2-[(e)-2-(2-nitrophenyl)hydrazono]acetate to elucidate its crystal structure and confirm its molecular geometry .
Chemical Reactions Analysis
The reactivity of chloroethoxy acetates has been studied, showing that these compounds can undergo various reactions, including base-catalyzed hydrolysis to yield oxo dixanes and acid-catalyzed hydrolysis to produce chloroethoxy acetic acids. These findings indicate that Ethyl 2-chloro-2-[(e)-2-(2-nitrophenyl)hydrazono]acetate may also participate in similar reactions, depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using techniques such as IR, 1HNMR, and elemental analysis. For example, the crystal structure of ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate has been determined, revealing intramolecular hydrogen bonding and the dihedral angles between different aromatic subunits. Such analyses can provide valuable information about the stability, solubility, and reactivity of Ethyl 2-chloro-2-[(e)-2-(2-nitrophenyl)hydrazono]acetate .
Scientific Research Applications
Chemical Synthesis and Structural Studies
Ethyl 2-chloro-2-[(e)-2-(2-nitrophenyl)hydrazono]acetate and its derivatives have been widely explored in the synthesis of complex molecular systems and for structural analysis. One notable application is the regioselective synthesis of pyrrole–pyrazole systems. The treatment of alkyl 2-chloroacetoacetate with various hydrazides leads to the formation of hydrazone derivatives, which, under specific conditions, can further cyclize to form complex NH CO CH-bridged pyrrole–pyrazole systems (Attanasi et al., 2001). Additionally, the crystal structure of ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate has been reported, showcasing intricate molecular geometries and intermolecular interactions that could be of interest for material science and molecular engineering (Loughzail et al., 2015).
Optical and Photonic Applications
Hydrazone derivatives, including ethyl 2-chloro-2-[(e)-2-(2-nitrophenyl)hydrazono]acetate, have been studied for their third-order nonlinear optical properties. These compounds, when doped into polymers like PMMA, show promising applications in photonic devices due to their reverse saturable absorption, which is a crucial parameter for optical limiting applications. Such materials can potentially be used in the development of optical limiters, switches, and modulators (Nair et al., 2022).
Molecular Docking and Biological Applications
The utilization of ethyl 2-chloro-2-[(e)-2-(2-nitrophenyl)hydrazono]acetate in the synthesis of binuclear complexes has been explored for sterilization and coronavirus resistance. These complexes have shown potential in molecular docking assessments against targets such as the COVID-19 protease, suggesting possible avenues for the development of antiviral agents. The synthesized complexes were analyzed through spectroscopic methods, and their biological activities were assessed, providing valuable insights into their potential therapeutic applications (Refat et al., 2021).
Safety and Hazards
Ethyl 2-chloro-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate is classified as a hazardous substance. It carries the GHS07 pictogram and the signal word “Warning”. Hazard statements associated with the compound include H302, H315, H317, H319, and H335. Precautionary statements include P261, P280, P305, P338, and P351 .
properties
IUPAC Name |
ethyl (2E)-2-chloro-2-[(2-nitrophenyl)hydrazinylidene]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O4/c1-2-18-10(15)9(11)13-12-7-5-3-4-6-8(7)14(16)17/h3-6,12H,2H2,1H3/b13-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTJWRVHURKZAD-UKTHLTGXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=CC=C1[N+](=O)[O-])/Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00421291 |
Source
|
Record name | 11P-035 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00421291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
37522-26-2 |
Source
|
Record name | 11P-035 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00421291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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